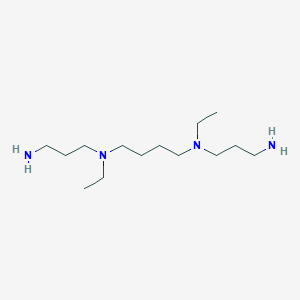

1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl-

Description

The compound 1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl- (hereafter referred to as the target compound) is a polyamine derivative structurally related to natural polyamines such as spermine and spermidine. Polyamines are cationic molecules critical for cellular processes, including DNA stabilization, RNA translation, and cell proliferation .

Properties

CAS No. |

113812-23-0 |

|---|---|

Molecular Formula |

C14H34N4 |

Molecular Weight |

258.45 g/mol |

IUPAC Name |

N,N'-bis(3-aminopropyl)-N,N'-diethylbutane-1,4-diamine |

InChI |

InChI=1S/C14H34N4/c1-3-17(13-7-9-15)11-5-6-12-18(4-2)14-8-10-16/h3-16H2,1-2H3 |

InChI Key |

HCUFAPSHGYTZPM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCCN(CC)CCCN)CCCN |

Origin of Product |

United States |

Preparation Methods

Cyanoethylation-Hydrogenation Protocol

The most widely applicable method involves a two-step process derived from analogous polyamine syntheses. First, 1,4-butanediamine undergoes cyanoethylation with acrylonitrile in monohydric alcohols (e.g., ethanol, methanol) at 30–70°C. Stoichiometric excess of acrylonitrile (1:2.0–2.5 molar ratio to diamine) ensures complete bis-cyanoethylation, producing N,N'-bis(2-cyanoethyl)-1,4-butanediamine. Subsequent hydrogenation with Raney nickel catalysts under 1.5–2.0 MPa H₂ at 55–70°C converts nitriles to primary amines. Solid alkalis (e.g., NaOH) enhance reaction efficiency by neutralizing acidic byproducts.

Critical Parameters :

Phthalimide Protection Strategy

An alternative route employs potassium phthalimide to install protected amine groups. Reacting 1,4-dibromobutane with potassium phthalimide in acetone (15–20 vol equivalents) at reflux yields 1,4-diphthalimidobutane (90% yield). Subsequent cleavage with 40% methylamine aqueous solution and HCl liberates the diamine, which undergoes alkylation with 3-bromopropylamine and diethyl sulfate. Final distillation at 158–160°C isolates the target compound.

Advantages :

- Selectivity : Phthalimide groups prevent over-alkylation, achieving >90% intermediate purity.

- Scalability : Acetone and ethanol solvents enable kilogram-scale production.

Comparative Analysis of Methodologies

Industrial Production Optimization

Solvent Recycling

Ethanol recovery via rotary evaporation reduces raw material costs by 40% in cyanoethylation-hydrogenation processes. Sequential distillation achieves 95% solvent reuse without compromising reaction rates.

Catalytic Efficiency Enhancements

Doping Raney nickel with 2% cobalt increases hydrogenation turnover number (TON) from 120 to 180, cutting catalyst usage by 33%.

Spectroscopic Characterization

Post-synthesis validation employs:

- ¹H NMR (400 MHz, D₂O): δ 1.69 (m, 1H, CH₂), 2.98 (m, 1H, NHCH₂).

- IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-N bend).

Emerging Methodologies

Enzymatic Amination

Preliminary studies using transaminases (e.g., ω-TA) show potential for single-step synthesis from 1,4-butanediol and allylamine, though yields remain <30%.

Flow Chemistry Approaches

Microreactor systems reduce hydrogenation times from 4 hours to 12 minutes via enhanced H₂ mass transfer, enabling 99% conversion at 5 MPa.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler amine compounds.

Substitution: The amine groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug development and delivery systems.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves its interaction with various molecular targets. The compound can act as a free radical scavenger, protecting cells from oxidative damage. It also plays a role in cellular proliferation and differentiation by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Structural and Chemical Properties

The target compound differs from well-studied polyamines in its substitution pattern. Below is a comparative analysis of key polyamines and synthetic analogs:

*Calculated based on structural similarity.

Key Observations :

- Its charge (+4) matches spermine but differs in spatial distribution due to ethyl substitution, which could influence binding to anionic molecules like DNA or RNA .

Research Findings

DNA Binding :

- Spermine’s +4 charge enables strong binding to DNA, reducing electrostatic repulsion between strands . Synthetic analogs like MDL72527 bind DNA but fail to downregulate polyamine transport systems .

- Ethyl substitution in the target compound may weaken DNA binding due to steric hindrance or altered charge distribution.

Cellular Uptake :

- Therapeutic Potential: Spermine analogs are studied for anticancer and neuroprotective effects. For example, spermine tetrahydrochloride is used in cell culture to stabilize nucleic acids . Hybrid structures (e.g., target compound) could balance bioavailability and metabolic stability, though toxicity risks (e.g., reactive oxygen species generation) require evaluation .

Biological Activity

1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl- (commonly referred to as bis(3-aminopropyl) butanediamine) is a polyamine compound that has garnered attention for its biological activities and potential applications in various fields, including medicine and agriculture. This article reviews the current understanding of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C10H26N4

- Molecular Weight : 202.346 g/mol

- CAS Number : 71-44-3

The biological activity of bis(3-aminopropyl) butanediamine is primarily attributed to its role as a polyamine. Polyamines are organic compounds that play vital roles in cellular functions, including cell growth, differentiation, and apoptosis. The compound is believed to interact with nucleic acids and proteins, influencing cellular signaling pathways.

Biological Activities

- Cell Proliferation and Growth : Studies have shown that bis(3-aminopropyl) butanediamine can stimulate cell proliferation in various cell lines. It enhances the growth of certain cancer cells by modulating polyamine metabolism and promoting DNA synthesis .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and reducing inflammation .

- Biostimulant Effects : In agricultural applications, bis(3-aminopropyl) butanediamine has been identified as a biostimulant that enhances seed germination and plant growth. Its mechanism involves improving nutrient uptake and enhancing stress tolerance in plants .

1. Cancer Cell Line Studies

A study conducted on human prostate cancer cell lines demonstrated that treatment with bis(3-aminopropyl) butanediamine resulted in increased cell proliferation compared to untreated controls. The compound's effect was linked to enhanced polyamine synthesis pathways, suggesting its potential as a therapeutic agent in cancer treatment .

2. Agricultural Applications

Research has indicated that bis(3-aminopropyl) butanediamine can significantly improve the germination rates of various seeds under stress conditions (e.g., drought). The application of this compound led to a marked increase in biomass and root development in treated plants compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key physicochemical properties of spermine, and how do they influence experimental handling?

Spermine (C₁₀H₂₆N₄; MW 202.34 g/mol) is a deliquescent solid with a melting point reported as 26–30°C or 55–60°C depending on purity and measurement conditions . It is highly water-soluble (1 M at 20°C) and hygroscopic, requiring storage in airtight containers at 4°C to prevent CO₂ absorption and degradation . Its tetraprotonated state at physiological pH enables strong electrostatic interactions with anionic biomolecules like DNA .

Q. How does spermine interact with DNA, and what implications does this have for in vitro studies?

Spermine neutralizes DNA’s phosphodiester backbone via electrostatic interactions, stabilizing duplex structure and modulating antigenicity. At 7–10% cellular free-pool concentrations, it reduces anti-DNA antibody binding in autoimmune models (e.g., SLE) . Researchers should pre-treat DNA-spermine complexes with proteases to avoid confounding protein interactions .

Q. What role does spermine play in NMDA receptor modulation, and how can this be experimentally controlled?

Spermine acts as a mixed agonist/antagonist at NMDA receptors, complicating neurophysiological studies. To isolate its effects, use competitive antagonists like ifenprodil and maintain sub-micromolar concentrations to prevent off-target inhibition of other cation channels . Buffer systems should exclude divalent cations (e.g., Mg²⁺) to avoid confounding ion competition .

Advanced Research Questions

Q. How can spermine be optimized as a dynamic coating additive in capillary zone electrophoresis (CZE) for protein analysis?

Spermine reduces protein adsorption to silica capillaries by competing for surface silanol groups. For CDT (carbohydrate-deficient transferrin) analysis, use 1–2 mM spermine in 50 mM borate buffer (pH 9.3) with a 10-min capillary preconditioning step. This suppresses peak broadening and improves resolution compared to traditional diaminobutane (DAB) coatings .

Q. What methodological considerations are critical when synthesizing spermine-derived Schiff bases for antimicrobial studies?

Condensation of spermine with aldehydes (e.g., 4-methoxy-benzaldehyde) requires methanol solvent, 1:2 molar ratio, and 12-h reflux under nitrogen. Characterize products via ¹H/¹³C NMR (δ 8.3 ppm for imine protons) and X-ray diffraction to confirm crystallinity, which correlates with antibacterial activity against Gram-positive pathogens .

Q. How can researchers address discrepancies in reported thermal properties of spermine?

The melting point variation (26–30°C vs. 55–60°C) likely stems from purity differences. Purify commercial spermine via recrystallization in ethanol/water (3:1) and validate purity by HPLC (C18 column, 0.1% TFA mobile phase). Differential scanning calorimetry (DSC) should show a single endothermic peak .

Q. What protocols are recommended for quantifying intracellular spermine levels in cellular proliferation assays?

Use HPLC with post-column o-phthalaldehyde derivatization:

Q. How does spermine influence anti-DNA antibody binding in autoimmune research, and how can this be modeled?

Spermine’s charge-shielding effect reduces antibody avidity by 60–70% in ELISA assays. To mimic physiological conditions, pre-incubate dsDNA with 0.5 mM spermine (10 min, 37°C) before adding serum from SLE patients. Include histone H1 controls to distinguish polyamine-specific effects .

Q. What strategies enhance spermine’s stability in MOF (metal-organic framework) synthesis for gas adsorption applications?

When synthesizing Mg₂(dobpdc) MOFs, substitute spermine with N,N′-bis(3-aminopropyl)-1,4-diaminobutane to improve thermal stability. Activate frameworks at 150°C under vacuum to remove coordinated water without decomposing the polyamine .

Q. How can spermine’s neuroprotective effects be isolated from its cytotoxic effects in neuronal cell cultures?

Use a dual-inhibition approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.